REACTION_CXSMILES
|
C([NH:3][C:4]1[C:5]2[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=2[S:7][C:8]=1[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)=O.Cl.N>O>[NH2:3][C:4]1[C:5]2[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=2[S:7][C:8]=1[C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[CH:13][CH:14]=1
|
Name
|
3-formamido-2-(4'-chloro-phenyl) benzo(b)thiophene
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC=1C2=C(SC1C1=CC=C(C=C1)Cl)C=CC=C2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
By evaporating the organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
recrystallising the residue in acetone
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C1=CC=C(C=C1)Cl)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |